molecular formula C13H22N6O B1597832 2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol CAS No. 401605-51-4

2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol

Cat. No. B1597832
CAS RN: 401605-51-4
M. Wt: 278.35 g/mol
InChI Key: BOAWPGVFGGCCON-UHFFFAOYSA-N
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Description

2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol is a chemical compound that belongs to the family of triazine derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers. It has also been used as a ligand in coordination chemistry and in the preparation of chiral catalysts for asymmetric synthesis.

Mechanism of Action

The exact mechanism of action of 2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol has various biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol in lab experiments is its versatility. It can be used in various fields of research, including chemistry, biology, and materials science. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are many potential future directions for the use of 2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol in scientific research. Some of these include:
1. Further studies on its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of its potential applications in the field of catalysis and materials science.
4. Investigation of its potential use as a drug delivery agent or in the development of new drug formulations.
Conclusion:
In conclusion, 2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol is a versatile and unique compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various scientific fields.

properties

IUPAC Name

2-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c20-10-5-14-11-15-12(18-6-1-2-7-18)17-13(16-11)19-8-3-4-9-19/h20H,1-10H2,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAWPGVFGGCCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NCCO)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387807
Record name ST51013421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol

CAS RN

401605-51-4
Record name ST51013421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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